3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol 3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol
Brand Name: Vulcanchem
CAS No.: 537018-22-7
VCID: VC4632235
InChI: InChI=1S/C18H20N2O/c1-14-7-2-3-8-15(14)13-20-17-10-5-4-9-16(17)19-18(20)11-6-12-21/h2-5,7-10,21H,6,11-13H2,1H3
SMILES: CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCO
Molecular Formula: C18H20N2O
Molecular Weight: 280.371

3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol

CAS No.: 537018-22-7

Cat. No.: VC4632235

Molecular Formula: C18H20N2O

Molecular Weight: 280.371

* For research use only. Not for human or veterinary use.

3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol - 537018-22-7

Specification

CAS No. 537018-22-7
Molecular Formula C18H20N2O
Molecular Weight 280.371
IUPAC Name 3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Standard InChI InChI=1S/C18H20N2O/c1-14-7-2-3-8-15(14)13-20-17-10-5-4-9-16(17)19-18(20)11-6-12-21/h2-5,7-10,21H,6,11-13H2,1H3
Standard InChI Key SMXMMDLEXXJWBO-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCO

Introduction

Chemical Identity and Structural Characteristics

3-[1-(2-Methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol features a benzimidazole core substituted at the N1 position with a 2-methylbenzyl group and at the C2 position with a propanol chain. The molecular formula is C₁₈H₂₀N₂O, with a calculated molecular weight of 280.4 g/mol . This architecture combines aromatic heterocyclic elements with aliphatic hydroxyl functionality, creating a molecule with balanced lipophilicity and hydrogen-bonding capacity.

Structural Comparison to Analogues

Comparative analysis with PubChem entries reveals key structural differentiators:

Compound NameSubstituent (N1)C2 ChainMolecular FormulaMolecular Weight (g/mol)
3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol BenzylPropanolC₁₇H₁₈N₂O266.34
3-(1-methyl-1H-benzimidazol-2-yl)propan-1-ol MethylPropanolC₁₁H₁₄N₂O190.24
Target Compound2-MethylbenzylPropanolC₁₈H₂₀N₂O280.40

The 2-methylbenzyl substituent introduces steric bulk compared to simpler alkyl groups, potentially influencing receptor binding interactions in biological systems . The propanol chain maintains consistent hydrogen-bond donor capacity across analogues, suggesting conserved solubility profiles in polar solvents.

Synthetic Pathways and Optimization

While no direct synthesis reports exist for the target compound, patent literature and analogous preparations suggest viable routes:

Benzimidazole Core Formation

The benzimidazole nucleus typically forms via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For 2-substituted benzimidazoles, α-keto acids or their equivalents serve as preferential coupling partners . A proposed pathway involves:

  • Reaction of 4-methyl-2-nitroaniline with ethyl levulinate to form 2-acetyl-5-methylbenzimidazole

  • Subsequent N-alkylation with 2-methylbenzyl chloride

  • Hydrolysis of the acetyl group to expose the C2 position for propanol chain attachment

This approach mirrors methodologies used in preparing 3-(1-methyl-1H-benzimidazol-2-yl)propan-1-ol, where N-alkylation precedes side-chain modification .

Asymmetric Hydrogenation Techniques

Patent US8258338B2 details enantioselective synthesis of β-amino alcohols through asymmetric hydrogenation using chiral diphosphine-rhodium catalysts . Applied to the target compound, this could enable production of optically active forms:

  • Preparation of α,β-unsaturated ketone precursor: 3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propen-1-one

  • Catalytic hydrogenation with [(R)-BINAP]Rh(COD)BF₄ at 30 bar H₂ pressure

  • Isolation of (R)- and (S)-enantiomers via chiral chromatography

This method achieved >90% enantiomeric excess in analogous systems, suggesting applicability to the target molecule .

Physicochemical Properties

Predicted Physical Constants

Extrapolation from structural analogues permits estimation of key properties:

PropertyValue (Predicted)Basis for Estimation
Melting Point148-152°CComparison to (mp 165°C)
LogP3.1 ± 0.3ChemAxon Calculator
Aqueous Solubility0.8 mg/mLEPI Suite v4.11
pKa (Hydroxyl)15.2QSAR Modeling

The elevated logP relative to simpler analogues (e.g., 2.7 for ) reflects increased hydrophobicity from the 2-methylbenzyl group, suggesting enhanced membrane permeability .

Spectroscopic Signatures

Hypothetical spectral data based on structural fragments:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.65-7.20 (m, 8H, aromatic)

  • δ 5.42 (s, 2H, N-CH₂-C₆H₃(CH₃))

  • δ 3.55 (t, J=6.4 Hz, 2H, CH₂OH)

  • δ 2.89 (t, J=7.1 Hz, 2H, CH₂-benzimidazole)

  • δ 2.35 (s, 3H, Ar-CH₃)

  • δ 1.85 (quintet, J=6.8 Hz, 2H, CH₂CH₂CH₂)

IR (KBr):

  • 3350 cm⁻¹ (O-H stretch)

  • 1610 cm⁻¹ (C=N benzimidazole)

  • 1450 cm⁻¹ (C-H bend, methyl)

These predictions align with observed patterns in 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol and 3-(1-methyl-1H-benzimidazol-2-yl)propan-1-ol .

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